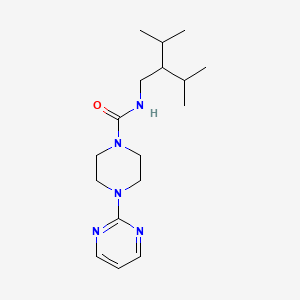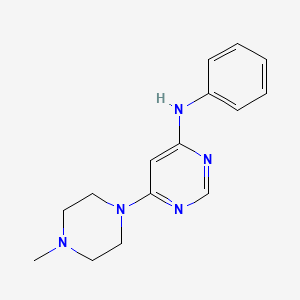
2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone, also known as BFEK or BFE, is a chemical compound that has been widely used in scientific research. It belongs to the family of organic compounds known as phenoxyacetic acids and derivatives, and it has a molecular formula of C14H17BrFNO3. BFEK is a white solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Wirkmechanismus
The exact mechanism of action of 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone is not fully understood. However, it has been shown to inhibit the activity of several protein kinases, including AKT, ERK, and JNK. These kinases play a crucial role in various cellular processes, including cell survival, proliferation, and differentiation. By inhibiting the activity of these kinases, 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone can induce apoptosis (programmed cell death) in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone has been shown to have several biochemical and physiological effects. In cancer cells, 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone induces apoptosis by activating the caspase-3 pathway. It also inhibits the activity of the AKT and ERK pathways, which are involved in cell survival and proliferation. In addition, 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G1 phase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone in lab experiments is its ability to selectively inhibit the activity of certain protein kinases, which makes it a useful tool for studying the role of these kinases in various cellular processes. However, one of the limitations of using 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone. One area of research is the development of new compounds that are structurally similar to 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone but have improved pharmacological properties. Another area of research is the identification of new targets for 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone, which could lead to the development of new cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone and its potential side effects.
Synthesemethoden
The synthesis of 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone can be achieved through several methods, including the reaction of 2-bromo-4-fluoro-6-methylphenol with morpholine in the presence of potassium carbonate and 1,3-dimethyl-2-imidazolidinone. Another method involves the reaction of 2-bromo-4-fluoro-6-methylphenol with morpholine in the presence of 1,3-dimethyl-2-imidazolidinone and triethylamine.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone has been widely used in scientific research as a tool to study various biological processes. One of the main applications of 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone has also been used to study the role of protein kinases in various cellular processes, including cell proliferation and differentiation.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO3/c1-9-6-10(15)7-11(14)13(9)19-8-12(17)16-2-4-18-5-3-16/h6-7H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLBSTWXDQJTSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)N2CCOCC2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(difluoromethyl)phenyl]-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide](/img/structure/B7679954.png)

![5-Methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679965.png)
![(3S,5S)-1-[(3-chloro-4-methylphenyl)methyl]-5-(hydroxymethyl)pyrrolidin-3-ol](/img/structure/B7679970.png)
![5-[[(3-chloro-4-methylphenyl)methylamino]methyl]-N,N-dimethyl-1,2,4-oxadiazol-3-amine](/img/structure/B7679978.png)
![5-Methyl-4-[2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679987.png)
![2-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7679994.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7679996.png)
![5-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7680002.png)

![Methyl 2-[(2-bromofuran-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B7680020.png)
